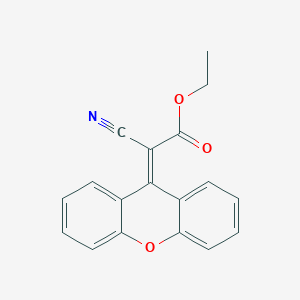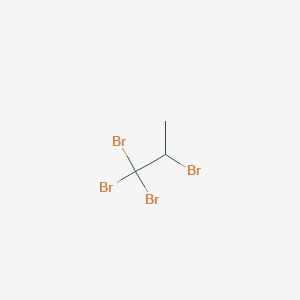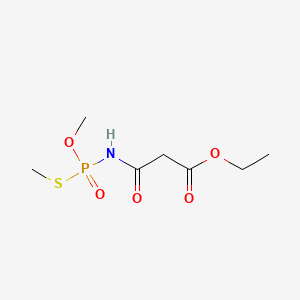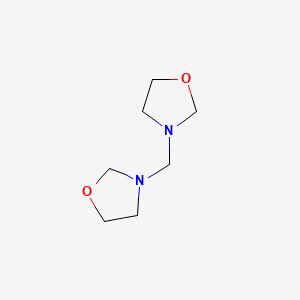![molecular formula C11H20O2 B14464231 2,7-Diethyl-1,6-dioxaspiro[4.4]nonane CAS No. 73727-45-4](/img/structure/B14464231.png)
2,7-Diethyl-1,6-dioxaspiro[4.4]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Diethyl-1,6-dioxaspiro[4.4]nonane is a chemical compound with the molecular formula C11H20O2. It belongs to the class of spiroketals, which are characterized by a spiro-connected ketal structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,7-Diethyl-1,6-dioxaspiro[4.4]nonane can be synthesized from aliphatic compounds and γ-lactones. The synthesis involves the condensation of two molecules of the lactone in the presence of sodium ethoxide to form a dilactone. This dilactone is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. Finally, the resulting acid is decarboxylated by refluxing with water or a dilute mineral acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions and the use of efficient catalysts are crucial for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Diethyl-1,6-dioxaspiro[4.4]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the spiroketal structure, which can interact with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
2,7-Diethyl-1,6-dioxaspiro[4.4]nonane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spiroketal compounds.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological activity and interactions.
Industry: Used as a catalyst in polymer manufacturing and as an attractant for certain insects.
Mécanisme D'action
The mechanism by which 2,7-Diethyl-1,6-dioxaspiro[4.4]nonane exerts its effects involves interactions with molecular targets and pathways. The spiroketal structure allows it to interact with various enzymes and receptors, potentially influencing biological processes. detailed studies on its specific molecular targets and pathways are limited.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: A similar spiroketal compound with different substituents.
3,8-Dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-dione: Another spiroketal with a more complex structure.
Uniqueness
2,7-Diethyl-1,6-dioxaspiro[4.4]nonane is unique due to its specific diethyl substitution, which imparts distinct chemical and physical properties compared to other spiroketals. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
73727-45-4 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
2,7-diethyl-1,6-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C11H20O2/c1-3-9-5-7-11(12-9)8-6-10(4-2)13-11/h9-10H,3-8H2,1-2H3 |
Clé InChI |
SVWMDNXXRJCGOY-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC2(O1)CCC(O2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


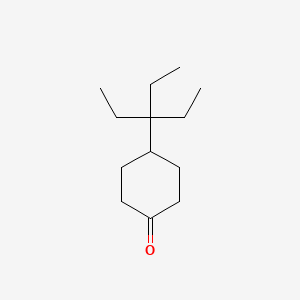
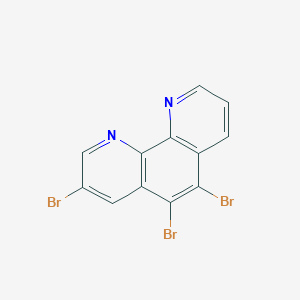
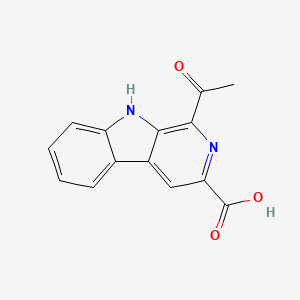
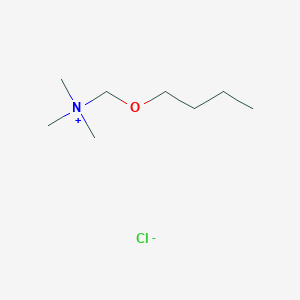
![1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine](/img/structure/B14464187.png)
![2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B14464190.png)

